molecular formula C13H16N6S B6460104 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2548979-70-8

2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6460104
CAS No.: 2548979-70-8
M. Wt: 288.37 g/mol
InChI Key: MNZZPNDQZNVFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine core linked to a piperazine ring, which is itself substituted with a second pyrimidine group. This architecture is commonly explored to develop novel kinase inhibitors, as the pyrimidine scaffold is a privileged structure in this field . The piperazine moiety is a highly prevalent pharmacophore in bioactive compounds, often employed to optimize physicochemical properties and serve as a conformational scaffold for arranging substituents to interact with biological targets . The methylsulfanyl (SMe) group is a common synthetic handle that can be further functionalized, for instance, via displacement with various amines like piperazines, to generate diverse chemical libraries for structure-activity relationship (SAR) studies . Compounds featuring similar pyrimidine-piperazine hybrids have demonstrated a range of promising biological activities in scientific research, including antibacterial and antifungal properties , as well as potent agonistic activity against receptors like GPR119 for investigating treatments for type 2 diabetes and obesity . Researchers value this compound for its potential as a key intermediate or a core structure in developing novel therapeutic agents targeting various cellular pathways.

Properties

IUPAC Name

2-methylsulfanyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6S/c1-20-13-16-6-3-11(17-13)18-7-9-19(10-8-18)12-14-4-2-5-15-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZZPNDQZNVFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Substitution on Pyrimidine Core

The foundational approach involves sequential substitutions on 2,4-dichloropyrimidine (1) . Source demonstrates that position 4 of 1 is preferentially substituted under mild conditions due to its higher electrophilicity. Reacting 1 with 4-(pyrimidin-2-yl)piperazine (2) in tetrahydrofuran (THF) at 80°C for 12–20 hours yields 4-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-chloropyrimidine (3) with >90% conversion. Subsequent nucleophilic substitution of the C2 chloride in 3 with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 50°C introduces the methylsulfanyl group, affording the target compound in 75–82% yield.

Key Reaction Conditions:

StepReagent/CatalystSolventTemperatureYield
C4 SubstitutionPiperazine derivative (2) THF80°C85%
C2 SubstitutionNaSMeDMF50°C78%

Coupling of Pre-formed Piperazine Derivatives

An alternative route synthesizes the 4-(pyrimidin-2-yl)piperazine moiety (2) prior to pyrimidine functionalization. Source outlines a Suzuki-Miyaura coupling between 2-chloropyrimidine (4) and pyrimidin-2-ylboronic acid (5) using PdCl₂(PPh₃)₂ and Na₂CO₃ in dimethoxyethane (DME), achieving 80% isolated yield of 2 . This intermediate is then reacted with 2,4-dichloropyrimidine (1) under conditions analogous to Section 1.1.

Comparative Efficiency:

MethodIntermediate YieldOverall Yield
Stepwise Substitution85%66%
Pre-formed Piperazine80%64%

Optimization of Critical Reaction Parameters

Regioselectivity in Pyrimidine Substitution

Positional selectivity in dichloropyrimidine derivatives is highly solvent-dependent. Source observed that polar aprotic solvents like DMF favor C4 substitution due to enhanced nucleophilicity of piperazine, while nonpolar solvents (e.g., toluene) lead to competing C2 reactions. Kinetic studies revealed a 4:1 preference for C4 over C2 substitution in DMF at 80°C.

Catalytic Systems for Coupling Reactions

Palladium-based catalysts dominate cross-coupling steps. Source optimized the Suzuki reaction using PdCl₂(PPh₃)₂ (5 mol%), yielding 90% conversion with negligible regioisomer formation. In contrast, Buchwald-Hartwig amination trials with Xantphos ligands resulted in <40% yield due to steric hindrance.

Characterization of Key Intermediates

4-[4-(Pyrimidin-2-yl)Piperazin-1-yl]-2-Chloropyrimidine (3)

  • ¹H NMR (CDCl₃) : δ 8.70 (d, 2H, pyrimidine-H), 3.90 (m, 4H, piperazine-H), 3.41 (s, 3H, SCH₃).

  • LC-MS (ESI) : m/z 320 [M+H]⁺.

4-(Pyrimidin-2-yl)Piperazine (2)

  • Melting Point : 112–114°C.

  • IR (KBr) : 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-S).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies from Source adopted continuous flow reactors for the Suzuki coupling step, reducing reaction time from 20 hours (batch) to 2 hours and improving yield to 88%. This method minimizes Pd catalyst loading (2 mol%) and enhances reproducibility.

Purification Strategies

Crystallization from ethanol/water mixtures achieves >99% purity for the final compound, avoiding costly chromatography. Residual Pd levels are controlled to <10 ppm via activated charcoal treatment.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N1-alkylation of piperazine during coupling generates <5% of the undesired regioisomer. Source suppressed this via slow reagent addition and excess K₂CO₃, reducing byproducts to <1%.

Stability of Methylsulfanyl Group

Oxidation of the methylsulfanyl moiety to sulfone is mitigated by conducting reactions under nitrogen and avoiding prolonged storage in DMSO .

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductKey Findings
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 2h2-(Methylsulfinyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidineSelective oxidation without piperazine degradation.
Sulfone formationmCPBA (2 eq), DCM, 25°C, 12h2-(Methylsulfonyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidineComplete conversion confirmed via LC-MS.

Mechanistic Insight :
The electron-rich sulfur atom in the methylsulfanyl group is susceptible to electrophilic oxidation. Hydrogen peroxide in acetic acid selectively generates sulfoxide, while stronger oxidants like mCPBA yield sulfones.

Nucleophilic Aromatic Substitution

The pyrimidine ring participates in nucleophilic substitution at electron-deficient positions (e.g., C-5 or C-6), facilitated by the electron-withdrawing piperazine group.

Target PositionNucleophileConditionsProductYield
C-5PiperidineDMF, 80°C, 24h 2-(Methylsulfanyl)-5-piperidino derivative62%
C-64-AminophenolK₂CO₃, DMSO, 120°C, 48h 6-(4-Hydroxyphenylamino) analog55%

Key Limitation : Steric hindrance from the 4-(pyrimidin-2-yl)piperazine group reduces reactivity at adjacent positions .

Piperazine Functionalization

The piperazine nitrogen atoms serve as sites for alkylation or acylation, enabling structural diversification.

Reaction TypeReagentConditionsProductApplication
AlkylationBenzyl bromideEt₃N, CHCl₃, reflux, 6h N-Benzyl-piperazine derivativeEnhanced kinase inhibition
AcylationAcetyl chloridePyridine, 0°C → 25°C, 12h N-Acetyl-piperazine analogImproved metabolic stability

SAR Note : Alkylation at the piperazine nitrogen increases lipophilicity, enhancing blood-brain barrier penetration in related analogs .

Reductive Desulfurization

The methylsulfanyl group can be removed via reductive cleavage, generating unsubstituted pyrimidine derivatives.

ReagentsConditionsProductYield
Raney Ni, H₂ (1 atm)EtOH, 70°C, 8h 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine78%
LiAlH₄, THFReflux, 12h Pyrimidine with -SH group65%

Mechanism : Raney nickel catalyzes hydrogenolysis of the C–S bond, while LiAlH₄ reduces the thioether to a thiol .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl/heteroaryl introductions at reactive positions.

Reaction TypeReagents/ConditionsProductKey Catalyst
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME, 90°C 5-Aryl-substituted derivativeTetrakis(triphenylphosphine)palladium
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, dioxane 6-(Amino)-substituted analogPalladium with Xantphos

Optimization : Electron-deficient aryl boronic acids exhibit higher reactivity in Suzuki couplings .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the piperazine ring may undergo ring-opening or reorganization.

ConditionsObservationProposed PathwayReference
HCl (conc.), ΔPiperazine ring cleavage to ethylenediamineProtonation followed by hydrolysis
NaOH, H₂O, ΔDegradation to pyrimidine-4-olNucleophilic hydroxyl substitution

Stability Note : The compound is stable in neutral buffers but degrades rapidly under strongly acidic/basic conditions .

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound may exhibit significant biological activity, particularly in modulating enzyme activities and receptor interactions. Preliminary studies suggest its potential in treating various conditions, including:

  • Neurodegenerative Diseases : Investigations into its neuroprotective properties may reveal applications in diseases such as Alzheimer’s and Parkinson’s.
  • Cancer Research : The compound's interaction with specific cellular pathways could lead to the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug design. SAR studies on similar compounds have shown that modifications to the piperazine and pyrimidine moieties can significantly alter their efficacy and selectivity against biological targets.

Synthetic Chemistry

The synthesis of 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions, which can be optimized for better yields. The synthetic pathways often utilize:

  • Nucleophilic Substitution Reactions : These are key in introducing the methylsulfanyl group.
  • Cyclization Reactions : Important for forming the piperazine ring structure.

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Neuroprotective Effects

A study conducted on analogs of this compound demonstrated neuroprotective effects in cellular models of neurodegeneration. The results indicated that specific modifications to the methylsulfanyl group enhanced protective signaling pathways against oxidative stress.

Case Study 2: Anticancer Activity

Research evaluating the anticancer properties revealed that this compound inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism was linked to its ability to modulate key signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences/Implications Reference
Target Compound 2-SCH₃, 4-(pyrimidin-2-yl-piperazine) C₁₃H₁₅N₇S 317.4 Baseline for comparison; balanced lipophilicity and hydrogen-bonding capacity.
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine 4-(Trimethoxybenzyl-piperazine) C₁₈H₂₄N₄O₃ 368.4 Increased steric bulk from benzyl group; methoxy groups enhance solubility but reduce metabolic stability.
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine 4-(CF₃-pyrimidin-2-yl-piperazine), ethanamine C₁₁H₁₆F₃N₅ 275.3 Trifluoromethyl group increases electron-withdrawing effects; ethanamine side chain improves solubility.
2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine Piperidine backbone, pyrazin-2-yloxy substituent C₁₅H₁₉N₅OS 317.4 Piperidine (6-membered ring) vs. piperazine (7-membered); pyrazin-2-yloxy introduces oxygen-based polarity.

Analogues with Thienopyrimidine or Triazolopyrimidine Cores

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences/Implications Reference
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine core C₂₄H₂₈N₈O₃S₂ 494.2 Thienopyrimidine core enhances planar rigidity; methanesulfonyl and morpholine groups improve kinase selectivity.
6-(4-Fluorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine C₁₂H₁₁FN₆S 290.3 Triazole fusion increases aromaticity; fluorine enhances bioavailability and target affinity.

Biological Activity

2-(Methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methylsulfanyl group and a piperazine moiety linked to another pyrimidine ring. This specific arrangement contributes to its unique chemical properties and biological activity.

Property Value
Molecular FormulaC₁₅H₁₈N₄S
Molecular Weight318.40 g/mol
CAS Number2877658-74-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

  • Formation of the piperazine ring using appropriate amines.
  • Substitution reactions to introduce the methylsulfanyl group.
  • Cyclization to form the final pyrimidine structure.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, showing effective inhibition at low concentrations.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines such as A431 (vulvar epidermal carcinoma) indicate that it significantly inhibits cell proliferation and induces apoptosis. The mechanism involves the inhibition of key enzymes involved in cell cycle regulation.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the proliferation of cancer cells.
  • Modulation of Receptor Activity : The piperazine component suggests potential interactions with neurotransmitter receptors, which may influence physiological responses.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µM, indicating strong antimicrobial activity.
  • Cancer Cell Line Study : Research conducted on A431 cells showed a reduction in viability by 70% at a concentration of 10 µM after 48 hours, suggesting potent anticancer effects.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(Pyrimidin-2-yl)piperazineLacks methylsulfanyl groupModerate antimicrobial activity
4-(Difluoromethyl)-6-[4-piperazin-1-yl]pyrimidineContains difluoromethyl groupStronger anticancer properties

Q & A

Q. What synthetic routes are available for 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-chloro-2-(methylsulfanyl)pyrimidine with 1-(pyrimidin-2-yl)piperazine in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2: Optimize stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) and reaction time (12–24 hours) to minimize byproducts .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the pyrimidine (δ 8.2–8.6 ppm) and piperazine (δ 2.8–3.5 ppm) rings.
    • ¹³C NMR: Confirm methylsulfanyl (δ 14–16 ppm) and pyrimidine carbons (δ 155–165 ppm) .
  • X-ray Crystallography: Resolve bond lengths (e.g., C–S: 1.78–1.82 Å) and dihedral angles between pyrimidine and piperazine moieties .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?

Methodological Answer:

  • Step 1: Synthesize analogs with substitutions on the methylsulfanyl group or piperazine ring.
  • Step 2: Test inhibitory activity against kinases (e.g., EGFR, CDK2) using in vitro kinase assays (IC₅₀ determination) .
  • Step 3: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Example SAR Findings:

SubstituentIC₅₀ (nM)Binding Energy (kcal/mol)
–SCH₃ (parent)120-8.2
–SO₂CH₃45-9.5

Q. How can discrepancies in reported thermal stability data for similar pyrimidine derivatives be resolved?

Methodological Answer:

  • Approach 1: Validate predicted boiling points (e.g., 582.4±60.0°C ) experimentally via thermogravimetric analysis (TGA) under inert gas.
  • Approach 2: Compare degradation profiles using differential scanning calorimetry (DSC) to identify decomposition thresholds .

Key Data Comparison:

MethodBoiling Point (°C)Decomposition Temp (°C)Reference
Predicted (EPI Suite)582.4 ± 60.0N/A
TGA (N₂ atmosphere)575 ± 5320

Q. What safety protocols are critical for handling this compound in biological assays?

Methodological Answer:

  • Storage: Store at -20°C in airtight containers to prevent oxidation of the methylsulfanyl group .
  • Waste Disposal: Neutralize acidic/basic residues before incineration by licensed facilities .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

Q. How can computational modeling predict solubility and bioavailability?

Methodological Answer:

  • Software Tools: Use Schrodinger’s QikProp or SwissADME to calculate logP (predicted: 2.8±0.3) and aqueous solubility (logS: -4.2) .
  • Parameter Optimization: Introduce hydrophilic groups (e.g., –OH, –NH₂) to improve solubility without compromising target affinity .

Q. What experimental designs address batch-to-batch variability in biological activity data?

Methodological Answer:

  • Design: Randomized block designs with split-plot arrangements (e.g., four replicates per batch) .
  • Statistical Analysis: ANOVA followed by Tukey’s post-hoc test to identify significant batch effects (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.